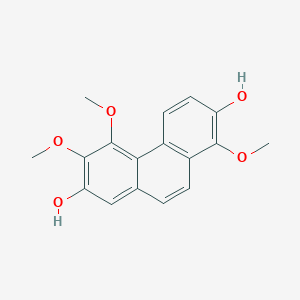

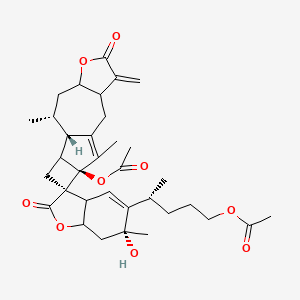

Kaempferol 3,4 inverted exclamation marka-diglucoside 7-rhamnoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antioxidant Activity

Kaempferol 3,4′-diglucoside 7-rhamnoside exhibits potent antioxidant properties. As an antioxidant, it helps neutralize harmful free radicals in the body, protecting cells and tissues from oxidative damage. Researchers have investigated its potential role in preventing age-related diseases, including neurodegenerative conditions and cardiovascular disorders .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, from arthritis to cancer. Studies suggest that this compound possesses anti-inflammatory effects by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory molecules, making it a promising candidate for managing chronic inflammatory conditions .

Antimicrobial Activity

Researchers have explored the compound’s antimicrobial properties. It shows activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing novel antibiotics or antimicrobial agents .

Neuroprotective Potential

Due to its antioxidant and anti-inflammatory properties, Kaempferol 3,4′-diglucoside 7-rhamnoside may have neuroprotective effects. It could help prevent or mitigate neurodegenerative diseases like Alzheimer’s and Parkinson’s by reducing oxidative stress and inflammation in brain cells .

Skin Health and UV Protection

Flavonoids, including kaempferol derivatives, are known for their skin benefits. This compound may protect skin cells from UV radiation-induced damage. It could be a valuable ingredient in skincare products or sunscreens .

作用機序

Kaempferol has been found to have a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has antioxidant properties observed in all neurological diseases through MMP2, MMP3, and MMP9 metalloproteinase inhibition; reactive oxygen species generation inhibition; endogenous antioxidants modulation as superoxide dismutase and glutathione; formation and aggregation of beta-amyloid (β-A) protein inhibition; and brain protective action through the modulation of brain-derived neurotrophic factor (BDNF), important for neural plasticity .

Safety and Hazards

The safety information available indicates that Kaempferol 3,4′-diglucoside 7-rhamnoside is classified under Storage Class Code 11 - Combustible Solids . The flash point is not applicable . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound.

特性

IUPAC Name |

5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(47-10)49-13-6-14(36)18-15(7-13)50-29(30(22(18)40)53-33-28(46)25(43)21(39)17(9-35)52-33)11-2-4-12(5-3-11)48-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16-,17-,19-,20-,21-,23+,24+,25+,26+,27-,28-,31?,32?,33?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQUDJBAKAHEBK-WCFGCZRRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kaempferol 3,4 inverted exclamation marka-diglucoside 7-rhamnoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)

![3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026736.png)

![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)

![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)